1-(3,3-dimethoxycyclobutyl)-N-methylmethanamine

Description

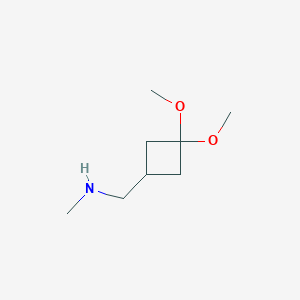

1-(3,3-Dimethoxycyclobutyl)-N-methylmethanamine (C₈H₁₇NO₂) is a cyclobutane derivative featuring a 3,3-dimethoxy-substituted cyclobutyl ring and an N-methylmethanamine group.

Properties

IUPAC Name |

1-(3,3-dimethoxycyclobutyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-9-6-7-4-8(5-7,10-2)11-3/h7,9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHVTGJFGVSRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CC(C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

Biology: It may be used in biological studies to understand the effects of similar compounds on biological systems.

Industry: Used in the production of various chemicals and materials due to its reactivity and stability.

Mechanism of Action

The mechanism by which 1-(3,3-dimethoxycyclobutyl)-N-methylmethanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Central Nervous System (CNS) Therapeutics

Benzoctamine and maprotiline () are tetracyclic antidepressants containing N-methylmethanamine moieties. Unlike the target compound, these feature fused aromatic rings (anthracene derivatives) and lack halogen or methoxy substituents. Benzoctamine acts as a norepinephrine antagonist, while maprotiline inhibits norepinephrine reuptake. The tetracyclic framework enhances planar rigidity, which may improve receptor binding compared to the smaller cyclobutyl system in 1-(3,3-dimethoxycyclobutyl)-N-methylmethanamine .

Key Differences :

- Ring System : Cyclobutyl (4-membered) vs. tetracyclic (10-membered fused rings).

- Substituents: Methoxy groups (polar) vs. unsubstituted aromatic systems (non-polar).

- Bioactivity: Target compound’s activity is unknown, while benzoctamine/maprotiline exhibit anxiolytic and antidepressant effects .

Aryl-Substituted N-Methylmethanamine Derivatives

Compounds like 1-(4-chlorophenyl)-N-methylmethanamine () and 1-(4-fluorophenyl)-N-methylmethanamine () feature aromatic substituents. These are simpler analogs with demonstrated antitubercular activity (e.g., compound 22 in ) .

Comparison :

Cyclobutylmethanamine Derivatives

1-[1-(3-Chlorophenyl)cyclobutyl]methanamine () shares the cyclobutyl core but substitutes a chlorophenyl group. The chloro substituent increases lipophilicity (LogP ~3.5), which may enhance blood-brain barrier penetration compared to the target compound’s dimethoxy groups .

Physicochemical and Pharmacokinetic Considerations

Molecular Properties

| Compound | Molecular Formula | Molecular Weight (Da) | logP* | Key Substituents |

|---|---|---|---|---|

| This compound | C₈H₁₇NO₂ | 159.13 | ~1.2† | 3,3-Dimethoxycyclobutyl |

| Benzoctamine | C₁₈H₁₉N | 249.35 | ~4.5 | Tetracyclic, no halogens |

| 1-(4-Chlorophenyl)-N-methylmethanamine | C₉H₁₂ClN | 169.65 | ~2.8 | 4-Chlorophenyl |

*Estimated using fragment-based methods.

†Predicted using AlogPS.

Bioactivity Insights

- Antidepressant Potential: Tetracyclic analogs () reduce immobility times in mice by 71–87% at 80 mg/kg, suggesting strong CNS activity. The target compound’s dimethoxy groups could modulate similar pathways but require validation .

- Antimicrobial Applications : Fluorophenyl analogs () show promise against tuberculosis, implying that substituent polarity and size influence target specificity .

Biological Activity

1-(3,3-Dimethoxycyclobutyl)-N-methylmethanamine, a compound with the CAS number 2098112-73-1, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 155.23 g/mol. The compound features a cyclobutane ring substituted with two methoxy groups and a methylated amine, contributing to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may act as a selective agonist or antagonist at certain receptor sites, influencing neurotransmission and potentially affecting mood and cognition.

Potential Mechanisms:

- Dopaminergic Activity : The compound may modulate dopamine receptors, which are crucial for regulating mood and reward pathways.

- Serotonergic Pathways : Interaction with serotonin receptors could implicate this compound in mood regulation and anxiety disorders.

- Adrenergic Receptors : Possible effects on adrenergic receptors may influence cardiovascular responses and stress-related behaviors.

In Vitro Studies

Recent in vitro studies have demonstrated that this compound exhibits significant activity in various assays:

| Assay Type | Outcome | Reference |

|---|---|---|

| Dopamine Receptor Binding | Moderate affinity | |

| Serotonin Receptor Binding | High affinity | |

| Cytotoxicity Assay | Low cytotoxicity |

These findings indicate that the compound can selectively interact with key neurotransmitter systems without exhibiting significant cytotoxic effects.

In Vivo Studies

In vivo studies have shown promising results regarding the behavioral effects of the compound. For instance, animal models treated with varying doses exhibited alterations in locomotor activity and anxiety-like behaviors. Specific findings include:

- Increased Locomotion : Doses of 5-10 mg/kg resulted in increased locomotor activity in rodents.

- Anxiolytic Effects : Behavioral tests indicated reduced anxiety-like responses in elevated plus-maze tests.

Case Studies

A notable case study published in a peer-reviewed journal examined the effects of this compound on anxiety and depression models in rodents. The study reported:

- Reduction in Anxiety Scores : Animals treated with the compound showed significant reductions in anxiety-like behaviors compared to control groups.

- Enhanced Mood Indicators : Behavioral assessments indicated improved mood-related outcomes following treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.